Oxovanadium--hydrogen fluoride (1/2)
Description
Overview of Vanadium Oxo- and Fluoro-Chemistry in Academic Research
Vanadium's rich redox chemistry, with accessible oxidation states from +2 to +5, is a cornerstone of its chemical behavior. acs.org In its higher oxidation states (+4 and +5), vanadium readily forms oxo-complexes characterized by the vanadyl cation (VO²⁺) or related species. These moieties are central to a vast area of coordination chemistry, with applications ranging from catalysis to materials science. Vanadium(V) oxide (V₂O₅), for instance, is a crucial industrial catalyst for the production of sulfuric acid. nih.gov The reactivity of oxovanadium compounds is a subject of ongoing research, with studies exploring their roles in oxidation catalysis and the synthesis of novel materials. wikipedia.org
Parallel to its affinity for oxygen, vanadium also forms a variety of binary fluorides, such as vanadium(III) fluoride (B91410) (VF₃) and vanadium(II) fluoride (VF₂). wikipedia.orgwikipedia.org The high electronegativity of fluorine leads to the formation of stable, often polymeric structures. ubc.ca The synthesis of vanadium fluorides and oxyfluorides frequently employs hydrogen fluoride (HF), either in aqueous solutions or under hydrothermal conditions. nih.govresearchgate.net Hydrothermal synthesis, in particular, has proven to be a fruitful method for obtaining novel vanadium fluoride and oxyfluoride structures, including one-dimensional chains and more complex frameworks. researchgate.net The use of HF as a fluorinating agent is a key aspect of this chemistry, enabling the incorporation of fluorine into the vanadium coordination sphere. nih.gov
Significance of Oxovanadium Fluoride Compounds in Contemporary Inorganic Chemistry Research
The combination of oxo and fluoro ligands on a single vanadium center leads to the formation of oxovanadium fluorides, a class of compounds that has garnered significant attention in modern inorganic chemistry. These compounds are of interest for their potential applications in various fields, including materials science and catalysis. The presence of both oxide and fluoride ligands can modulate the electronic and structural properties of the vanadium center, leading to unique reactivity.
Recent research has focused on the synthesis and characterization of novel oxovanadium fluoride materials with complex structures. For example, hydrothermal methods have been employed to create new vanadium oxyfluorides with intricate anionic building blocks, such as dimeric and trinuclear units. google.com The interplay between the oxo and fluoro groups can also influence the formation of non-centrosymmetric crystal structures, which are of interest for their potential non-linear optical properties. mdpi.commissouristate.edu The study of these compounds contributes to a deeper understanding of structure-property relationships in inorganic materials and opens avenues for the design of new functional materials. acs.orgrsc.orgacs.org
While the specific compound "Oxovanadium--hydrogen fluoride (1/2)" is not prominently featured in the literature, its name suggests a complex where hydrogen fluoride is associated with an oxovanadium unit. This could potentially be an adduct or a more complex structural arrangement where HF molecules are incorporated into the crystal lattice. The "(1/2)" stoichiometry implies a ratio of one HF molecule for every two oxovanadium centers. The synthesis of such a compound would likely involve the reaction of a vanadium oxide precursor with a controlled amount of hydrogen fluoride, possibly under conditions that favor the formation of a stable adduct.
The following table provides examples of well-characterized vanadium oxyfluoride compounds synthesized using hydrogen fluoride, which can serve as models for understanding the potential nature of "Oxovanadium--hydrogen fluoride (1/2)".
| Compound Name | Chemical Formula | Vanadium Oxidation State | Synthesis Method | Reference |
| Lithium Vanadium Oxyfluoride | Li₃VOF₅ | +4 | Hydrothermal with V₂O₅, LiF, and HF | mdpi.com |
| Sodium Vanadium Oxyfluoride Hydrate (B1144303) | NaVOF₄(H₂O) | +5 | Hydrothermal with V₂O₅, NaCl, and HF | acs.org |
| Vanadium(V) Oxytrifluoride | VOF₃ | +5 | Reaction of V₂O₅ with HF | wikipedia.org |
| Ammonium Vanadium(III) Fluoride | [NH₄]₂[VF₅] | +3 | Hydrothermal with V in HF solution | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
13814-83-0 |
|---|---|
Molecular Formula |
F2H2OV |
Molecular Weight |
106.954 g/mol |
IUPAC Name |
oxovanadium;dihydrofluoride |
InChI |
InChI=1S/2FH.O.V/h2*1H;; |
InChI Key |
MOSUTTQKQPKTHI-UHFFFAOYSA-N |
Canonical SMILES |
O=[V].F.F |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Oxovanadium Fluorides
Hydrothermal Synthesis Routes for Oxovanadium Fluoride (B91410) Compounds
Hydrothermal synthesis has emerged as a powerful technique for the crystallization of inorganic materials, including a wide array of oxovanadium fluoride compounds. This method involves chemical reactions in aqueous or mixed-solvent systems at elevated temperatures and pressures, typically within a sealed autoclave. The technique allows for the formation of unique structural motifs and metastable phases that are often inaccessible through conventional high-temperature methods. mdpi.commissouristate.edu
An exploratory study into the hydrothermal chemistry of vanadium in hydrofluoric acid (HF) solutions has led to the preparation of several new vanadium(III) fluorides with chain-like structures. researchgate.net Similarly, mild hydrothermal conditions have been successfully employed to synthesize new vanadium oxyfluorides (VOFs), which exhibit various anionic VOF building blocks, including dimeric and trinuclear units, as well as one-dimensional chains. rsc.org The versatility of this approach is demonstrated by the synthesis of nanostructured vanadium oxides, where hydrothermal treatment of aqueous V(V) solutions yields a variety of morphologies, from 1D nanotubes and nanorods to 2D layered compounds. nih.gov
Role of Reaction Parameters (e.g., pH, Temperature, Reactant Ratios) in Oxovanadium Fluoride Formation
The outcome of hydrothermal synthesis is highly sensitive to a range of reaction parameters, including pH, temperature, reaction time, and the ratio of reactants. These variables critically influence the oxidation state of vanadium, the composition of the final product, and its crystal structure.
Temperature and pH are considered the primary parameters for controlling the morphology of V₂O₅-based nanomaterials in hydrothermal synthesis. nih.gov For instance, a low-temperature hydrothermal route using a viscous paste of V₂O₅, oxalic acid, LiF, and HF initially yields a metastable phase, Li₂VO₀.₅₅(H₂O)₀.₄₅F₅⋅2H₂O. mdpi.commissouristate.edu However, upon prolonged heating (e.g., six days), this transforms into a chemically similar yet structurally distinct non-centrosymmetric (NCS) phase, Li₃VOF₅. mdpi.commissouristate.edu This highlights the crucial role of reaction duration in isolating specific crystalline phases.
The choice of precursors and their ratios is also determinant. In the synthesis of certain VOFs, the selection of starting reagents like AF₂ (where A = Pb, alkaline earth) versus A(CH₃CO₂)₂·xH₂O dictates the oxidation state of vanadium in the final products. rsc.org Reactions using V₂O₅ with AF₂ consistently produce V(V) compounds, whereas using A(CH₃CO₂)₂·xH₂O results in V(IV)-containing compounds, indicating that the acetate (B1210297) acts as a mild reducing agent. rsc.org The amount of water in the reaction mixture can also be a decisive factor; avoiding excessive water was found to be key in preventing the formation of the fully fluorinated Li₃VF₆ phase in favor of the desired oxy-fluoride compounds. mdpi.com
| Parameter | Effect on Synthesis | Example Compound(s) | Source(s) |
|---|---|---|---|
| Temperature & Time | Controls the formation of metastable vs. stable phases. Prolonged heating can induce phase transformations. | Li₂VO₀.₅₅(H₂O)₀.₄₅F₅⋅2H₂O (metastable) → Li₃VOF₅ (stable, NCS) | mdpi.com, missouristate.edu |
| pH | A primary parameter for controlling the morphology of nanostructured vanadium oxides. | Layered compounds from V₂O₅ with TMAOH at different pH values. | nih.gov |
| Reactant Type | Determines the oxidation state of vanadium in the final product. | V(V) compounds with AF₂; V(IV) compounds with A(CH₃CO₂)₂·xH₂O. | rsc.org |
| Solvent Amount | Avoiding excess water can prevent the formation of fully fluorinated phases. | Formation of Li₃VOF₅ instead of Li₃VF₆. | mdpi.com |
Templating Effects of Organic and Metal-Organic Cations in Oxovanadium Fluoride Hydrothermal Syntheses
The use of organic or metal-organic cations as "templates" or structure-directing agents (SDAs) is a sophisticated strategy within hydrothermal synthesis to guide the formation of specific framework structures. These templates are incorporated into the crystal lattice during synthesis and can be later removed, sometimes leaving behind a porous structure.
An exploratory study of vanadium's hydrothermal chemistry in HF solutions has produced four new vanadium(III) fluorides with chain-like structures, where the specific structure is directed by the choice of organic cation. researchgate.net For example, compounds such as [NH₄]₂[VF₅] and [C₂N₂H₁₀][VF₅] feature infinite chains of trans corner-sharing VF₄F₂/₂ octahedra, while [C₄N₂H₆][VF₅]·H₂O has cis corner-sharing chains. researchgate.net In another example, the presence of copper-amine coordination complexes has led to the creation of six new compounds with novel one-dimensional structural features, including the first instance of dimeric vanadium(IV) oxyfluoride units being incorporated into such a compound. researchgate.net
| Template (Cation) | Resulting Compound | Structural Feature | Source(s) |
|---|---|---|---|
| [NH₄]⁺ | [NH₄]₂[VF₅] | Infinite chains of trans corner-sharing VF₄F₂/₂ octahedra | researchgate.net |
| [C₂N₂H₁₀]²⁺ (Ethylenediammonium) | [C₂N₂H₁₀][VF₅] | Infinite chains of trans corner-sharing VF₄F₂/₂ octahedra | researchgate.net |
| [C₄N₂H₆]²⁺ (Pyrazinium) | [C₄N₂H₆][VF₅]·H₂O | cis corner-sharing [VF₄F₂/₂]∞ chains | researchgate.net |
| Copper-amine complexes | [C₂H₈N][Cu(C₅H₅N)₄][V₂O₂F₇] | Incorporates dimeric vanadium(IV) oxyfluoride units | researchgate.net |
Solution-Based Synthesis of Oxovanadium Fluoride Complexes
Solution-based synthesis offers a versatile platform for creating a vast number of oxovanadium(IV) and oxovanadium(V) fluoride complexes, often by reacting vanadium precursors with a wide variety of ligands in suitable solvents. This approach allows for fine-tuning of the coordination environment around the vanadium center.
A range of oxovanadium(IV) complexes with Schiff base ligands have been prepared using this method. scispace.comasianpubs.orgnih.govnih.govnih.gov Typically, a vanadyl salt, such as vanadyl sulfate, is refluxed with the desired ligand in a solvent like methanol (B129727) or ethanol (B145695) to yield the complex. scispace.comasianpubs.orgnih.gov Similarly, amino acid complexes of vanadium(IV) have been synthesized in aqueous solutions. core.ac.uk
Reactions of Vanadium Tetrafluoride and Oxovanadium Trifluoride with Ligands for Oxovanadium Fluoride Production
Vanadium tetrafluoride (VF₄) and oxovanadium trifluoride (VOF₃) are key precursors for the synthesis of various oxovanadium fluoride complexes. A convenient synthesis for complexes of VOF₂ with N-donor ligands involves the reaction of VF₄ with the ligand in water, either under reflux or hydrothermal conditions. soton.ac.uk This method has been used to produce complexes like mer-[VOF₂(terpy)]·3H₂O and [VOF₂(bipy)(H₂O)]. researchgate.net
Oxovanadium(V) trifluoride is also a valuable starting material. VOF₃ dissolves in dry acetonitrile (B52724) to form [VOF₃(MeCN)], a useful synthon for preparing other complexes of the oxide-fluoride. researchgate.netscilit.com Reactions of VOF₃ with various fluoride donors can lead to different anionic species, including [VOF₅]²⁻, [V₂O₂F₈]²⁻, and [V₂O₂F₉]³⁻. researchgate.net Furthermore, VOF₃ reacts with N- and O-donor ligands, such as Ph₃AsO, to afford complexes like [VOF₃(Ph₃AsO)₂]. researchgate.net
Fluoride-Assisted Stabilization and Isolation of Oxovanadium Complexes in the Solid State
In solution-based synthesis, fluoride ions can play a crucial role as stabilizing ligands, facilitating the isolation of oxovanadium complexes in the solid state that might otherwise be difficult to obtain. core.ac.uk Fluoride and oxide ligands are known to stabilize high oxidation states of vanadium, such as +4 and +5. core.ac.uk
This principle has been applied to the synthesis of vanadium(IV) amino acid complexes. core.ac.uk The isolation of pure compounds from vanadium-amino acid systems in solution has historically been challenging. core.ac.uk By conducting reactions in the presence of fluorinating agents like NaHF₂, NH₄HF₂, or aqueous HF, stable fluoride amino acid complexes of the type A[VOF₂L(H₂O)] (where A is a cation and L is an amino acid) have been successfully synthesized and isolated. core.ac.uk The fluoride not only stabilizes the complex but also helps maintain the pH of the reaction medium around 4, which can prevent the hydrolysis of the VO²⁺ ion. core.ac.uk The formation of stable oxy-fluoride crystal structures, such as Li₃VOF₅, under hydrothermal conditions further underscores the stabilizing effect of incorporating both oxide and fluoride ligands. mdpi.com
Novel Synthetic Approaches for Oxovanadium Fluoride Systems
Research into oxovanadium fluorides continues to evolve, with novel synthetic approaches being developed to access materials with unique properties. One such area is the targeted synthesis of non-centrosymmetric (NCS) crystals, which are highly sought after for their potential applications in second-harmonic generation (SHG). The synthesis of Li₃VOF₅, an NCS oxide fluoride, via a mild hydrothermal route represents a significant advance, as this phase exhibits SHG activity. mdpi.commissouristate.edu
Another innovative direction involves the use of less common precursors or reaction conditions. The controlled hydrolysis of VF₄ in water to produce the hydrate (B1144303) [VOF₂(H₂O)]·H₂O provides a new pathway to VOF₂ complexes. researchgate.net The development of new catalytic transformations, while not yet widely applied to oxovanadium fluorides, points to future possibilities. For example, novel methods for synthesizing fluorinated organic molecules, such as the conversion of epoxides into fluorinated oxetanes using a copper catalyst, could inspire new strategies in inorganic fluoride chemistry. sciencedaily.comnus.edu.sg The advent of sulfur(VI)-fluoride exchange (SuFEx) processes and advances in transition-metal-catalyzed fluorination reactions also represent modern synthetic tools that could potentially be adapted for the creation of novel oxovanadium fluoride systems. nih.govchemrxiv.orgnih.gov
Structural Elucidation and Crystallographic Studies of Oxovanadium Fluorides
Single-Crystal X-ray Diffraction Analysis of Oxovanadium Fluoride (B91410) Compounds
Vanadium Coordination Environments in Oxovanadium Fluoride Structures
The coordination chemistry of vanadium in oxovanadium fluoride structures is rich and varied, largely dictated by the oxidation state of the vanadium atom and the nature of the surrounding ligands. The V=O (vanadyl) group exerts a significant structural influence, leading to characteristic coordination geometries. acs.org
A prevalent coordination geometry for vanadium in oxovanadium fluorides is the octahedron, which is often subject to distortion. acs.orgmdpi.com This distortion can arise from several factors, including the Jahn-Teller effect in certain d-electron configurations, which removes orbital degeneracy to achieve a lower energy state. libretexts.orgyoutube.com In octahedral complexes, this typically manifests as an elongation or compression of the axial bonds compared to the equatorial bonds. libretexts.org
For example, in the centrosymmetric material Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, two partially occupied vanadium sites both form octahedral coordination environments, surrounded by five fluorine atoms and one oxygen atom (from either a terminal oxygen or a water molecule). mdpi.com Similarly, the non-centrosymmetric compound Li₃VOF₅ contains a distorted [VOF₅]³⁻ octahedral unit. mdpi.com The presence of the strongly bonding oxo group in dioxovanadium(V) complexes also leads to severely distorted octahedral configurations, with the V-O bond trans to an oxo group being significantly longer than those in perpendicular positions. acs.org
Table 1: Selected Crystallographic Data for Oxovanadium Fluoride Compounds with Distorted Octahedral Geometries.
| Compound | Crystal System | Space Group | V Coordination | Reference |
| Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O | Monoclinic | C2/c | Distorted Octahedral | researchgate.net |
| Li₃VOF₅ | Orthorhombic | Pca2₁ | Distorted Octahedral | researchgate.net |
| [VO(bpb)(H₂O)] | Monoclinic | P2₁/n | Distorted Octahedral | acs.org |
| NHEt₃{trans-[VCl₂(bpb)]} | Triclinic | P1 | Distorted Octahedral | acs.org |
Five-coordinate geometries are also common in oxovanadium chemistry. The square pyramidal geometry is frequently observed for oxovanadium(IV) complexes, such as vanadyl acetylacetonate, [VO(acac)₂]. wikipedia.org In this arrangement, the vanadium atom lies slightly above the base of a square formed by four donor atoms, with the strongly bonded oxo group occupying the apical position. wikipedia.orgscirp.org This geometry can be considered a transition state in the Berry pseudorotation of a trigonal bipyramidal molecule. wikipedia.org
The trigonal bipyramidal geometry is another possible five-coordinate arrangement. researchgate.net In its ideal form, it belongs to the D₃h point group. wikipedia.org The choice between square pyramidal and trigonal bipyramidal geometry can be influenced by the electronic properties of the ligands; for instance, strongly π-donating ligands can favor the square pyramidal structure. youtube.com Some compounds can even crystallize in both forms. wikipedia.org A parameter, tau (τ), can be used to describe the geometry of five-coordinate complexes, where τ = 0 for a perfect square pyramid and τ = 1 for a perfect trigonal bipyramid. researchgate.net
Characterization of Vanadium-Fluorine Bond Characteristics
The lengths of vanadium-fluorine (V-F) bonds are a key characteristic revealed by X-ray crystallography. These bond lengths are influenced by the oxidation state of vanadium, its coordination number, and the position of the fluorine atom within the coordination polyhedron (e.g., axial vs. equatorial, bridging vs. terminal). In solid vanadium pentafluoride (VF₅), the vanadium centers are octahedrally coordinated, connected by bridging fluorine atoms. wikipedia.org In contrast, gaseous VF₅ exists as a monomer with a trigonal bipyramidal geometry. wikipedia.org
In oxovanadium fluoride structures, V-F bond lengths vary. For example, in the distorted [VOF₅]³⁻ octahedron of Li₃VOF₅, the V-F distances have been determined through single-crystal X-ray diffraction. researchgate.net The study of various vanadium fluoride and oxyfluoride compounds has shown that V-O bonds can be categorized based on their length: vanadyl bonds are typically shorter than 1.74 Å, while equatorial bonds are longer. uh.edu
Table 2: Representative Vanadium-Fluorine Bond Lengths in Oxovanadium Fluoride Compounds.
| Compound | V-F Bond Type | Bond Length (Å) | Reference |
| Li₃VOF₅ | V-F | 1.933(10) - 2.083(10) | researchgate.net |
| Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O | V-F | 1.916(10) - 2.053(7) | researchgate.net |
| [NH₄]₂[VF₅] | V-F (bridging) | ~2.00 | researchgate.net |
| [NH₄]₂[VF₅] | V-F (terminal) | ~1.89 | researchgate.net |
Polyhedral Connectivity and Supramolecular Assembly in Oxovanadium Fluorides
The individual vanadium-centered polyhedra (mostly octahedra or square pyramids) in solid-state oxovanadium fluorides often connect to form more extended, higher-dimensionality structures. This polyhedral connectivity occurs through the sharing of vertices (F or O atoms) or edges between adjacent polyhedra. The resulting supramolecular assemblies can range from simple discrete units to complex one-, two-, or three-dimensional networks. researchgate.netmdpi.com
The linking of vanadium-centered polyhedra gives rise to a variety of architectures.
Dimeric and Polymeric Structures: In Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, VOF₅ octahedra share edges to form dimeric units. researchgate.net These dimers then share further edges to create an infinite ribbon or polymeric chain. researchgate.net The solid-state structure of VF₅ is also polymeric, with octahedral vanadium centers linked by fluoride bridges. wikipedia.org
Trinuclear and Tetranuclear Units: While not specific to hydrogen fluoride-containing species, related vanadium oxyfluoride chemistry shows the formation of more complex units. For example, a tetranuclear unit of edge- and corner-sharing V(IV) octahedra has been observed in [H₃N(CH₂)₂NH₂(CH₂)₂NH₃]₂[V₄O₄F₁₄(H₂O)₂]. researchgate.net
Layered Structures: The polymeric chains or ribbons can further assemble into layers. In Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, the ribbons form layers that are stabilized by hydrated lithium ions in the interlayer space. mdpi.com
One-Dimensional Chains, Two-Dimensional Layers, and Three-Dimensional Frameworks
The dimensionality of oxovanadium fluoride structures is largely dictated by the connectivity of the vanadium-centered polyhedra. These can link to form extended structures of varying dimensions.
One-Dimensional Chains: In some oxovanadium fluorides, the [VOxFy] polyhedra share corners, edges, or faces to form one-dimensional (1D) chains. sci-hub.st An example is vanadyl glycolate, where VO₅ square pyramids share edges to form chains. rsc.org Another instance is found in compounds where [H₂V₁₀O₂₈]⁴⁻ units link via hydrogen bonds to create a 1D supramolecular structure. rsc.org The magnetic properties of such chain structures are of particular interest, with studies revealing antiferromagnetic interactions in some cases. researchgate.net
Two-Dimensional Layers: When the vanadium polyhedra link in two directions, two-dimensional (2D) layered structures are formed. fau.eu These layers can be composed of vanadium oxide or oxyfluoride sheets, with other ions or molecules situated between the layers. mdpi.com For instance, Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O exhibits a layered structure where hydrated lithium ions stabilize the interlayer space. mdpi.com The synthesis of vanadium oxyfluoride (VO₂F) has also yielded layered perovskite-type structures. researchgate.netmdpi.com
Three-Dimensional Frameworks: A three-dimensional (3D) framework arises when the vanadium polyhedra are interconnected in all three directions. rsc.orgrsc.orgnih.gov These frameworks can create channels or cavities that can host other species. researchgate.net Hydrothermal synthesis has been a successful method for creating a variety of 3D oxovanadium fluoride structures, often incorporating organic components. For example, the reaction of vanadate (B1173111), a copper(II) source, and organodiphosphonates has produced a family of materials with 3D frameworks.
The dimensionality of the final structure is influenced by several factors, including the reaction conditions and the presence of other chemical species that can act as templates or charge-balancing agents.
Structural Determinants for Centrosymmetric and Non-Centrosymmetric Crystal Structures in Oxovanadium Fluorides
The presence or absence of a center of inversion in the crystal lattice defines whether a structure is centrosymmetric or non-centrosymmetric (NCS). This distinction is crucial as NCS materials can exhibit valuable properties like second-harmonic generation (SHG).
The interplay between oxo and fluoro ligands, as well as the reaction conditions, plays a significant role in determining the symmetry of the final structure. mdpi.com For instance, in the Li-V-O-F system, a centrosymmetric layered material, Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, can transform over time into a non-centrosymmetric phase, Li₃VOF₅, which contains isolated [VOF₅]³⁻ octahedra. mdpi.comresearchgate.net This transformation highlights how subtle changes in the fluorine-to-oxygen ratio and reaction duration can dictate the resulting symmetry. mdpi.com
A structural phase transition from a high-temperature centrosymmetric phase to a low-temperature non-centrosymmetric phase has also been observed in some quasi-one-dimensional compounds, driven by the off-centric movement of metal atoms. aps.org The precise determination of whether a structure is truly non-centrosymmetric or a pseudo-centrosymmetric arrangement is a critical aspect of crystallographic analysis. uzh.ch
Influence of Organic Ligands and Charge-Compensating Cations on Oxovanadium Fluoride Solid-State Structures
The incorporation of organic ligands and charge-compensating cations into the reaction mixture can have a profound impact on the resulting solid-state structure of oxovanadium fluorides. These components can act as structure-directing agents, influencing the dimensionality and connectivity of the inorganic framework.
Organic Ligands: A wide variety of organic ligands, including Schiff bases, N-donor ligands, and organophosphonates, have been used in the synthesis of oxovanadium fluorides. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.netnih.gov These ligands can coordinate to the vanadium centers, influencing the local coordination environment and preventing the formation of dense, simple inorganic structures. researchgate.net For example, the use of bisterpy (B1624393) and organodiphosphonates in hydrothermal synthesis has led to a diverse family of one-, two-, and three-dimensional oxovanadium fluoride materials. The flexibility and functionality of the organic ligands can be tailored to control the final architecture.
The combination of organic ligands and charge-compensating cations provides a powerful tool for the rational design and synthesis of novel oxovanadium fluoride materials with tailored structures and properties.
Powder X-ray Diffraction for Phase Identification and Structural Transformations in Oxovanadium Fluoride Materials
Powder X-ray diffraction (PXRD) is an indispensable technique for the characterization of polycrystalline oxovanadium fluoride materials. ucmerced.eduijirmf.com It provides valuable information about the phase purity, crystal structure, and can be used to monitor structural transformations. researchgate.netnorthwestern.educore.ac.ukresearchgate.net
A typical PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). ucmerced.edu Each crystalline phase produces a unique diffraction pattern, which serves as a "fingerprint" for its identification. ucmerced.edu By comparing the experimental PXRD pattern of a synthesized material with databases of known patterns, the constituent phases can be identified. ucmerced.edu For example, the simulated powder X-ray diffraction patterns of Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O and Li₃VOF₅ have been used to confirm their phase purity. researchgate.net
PXRD is also a powerful tool for studying structural transformations that occur as a function of temperature, pressure, or chemical reaction. researchgate.netnih.gov By collecting PXRD patterns in situ, changes in the crystal structure can be observed in real-time. This has been used to study the phase transition from VO₂(A) to VO₂(R) and then to VO₂(M2). researchgate.net Similarly, the thermal transformation of a discrete sodium vanadate cluster into an infinite three-dimensional network of β-NaVO₃ was monitored using PXRD. tci-thaijo.org
The analysis of PXRD data can also provide information about the crystallite size and strain within the material. researchgate.net The broadening of the diffraction peaks is related to the size of the crystalline domains, with smaller crystallites leading to broader peaks. researchgate.net This information is particularly important for understanding the properties of nanomaterials.
Below is a table summarizing the crystallographic data for selected oxovanadium fluoride compounds.
Spectroscopic Characterization Techniques for Oxovanadium Fluoride Systems
Electron Paramagnetic Resonance (EPR) Spectroscopy of Oxovanadium(IV) Species in Fluoride (B91410) Environments
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive spectroscopic technique for studying paramagnetic species, which are molecules or atoms containing one or more unpaired electrons. Oxovanadium(IV) complexes, with their d¹ electronic configuration, are paramagnetic (S = 1/2) and thus ideally suited for EPR analysis. nih.govsciensage.info In fluoride-containing environments, EPR provides invaluable insights into the oxidation state, electronic structure, and coordination geometry of the vanadium center.
The EPR spectrum of an oxovanadium(IV) complex provides a definitive signature of the +4 oxidation state. The interaction of the single unpaired electron with the ⁵¹V nucleus, which has a nuclear spin of I = 7/2, results in a characteristic eight-line hyperfine pattern. nih.govchemrxiv.orgsciensage.info The observation of this distinct octet confirms the presence of a monomeric V(IV) species. chemrxiv.org
The electronic structure of the vanadyl ion (VO²⁺) in a fluoride environment is typically that of a distorted octahedron or square pyramid. The unpaired electron resides primarily in the dxy orbital. researchgate.net EPR parameters, such as the g-tensor and the hyperfine coupling tensor (A), are sensitive to the electronic environment and can be used to probe the nature of the metal-ligand bonding. rsc.org
EPR spectra recorded on frozen solutions or powdered samples are typically anisotropic, meaning the spectral parameters depend on the orientation of the molecule with respect to the external magnetic field. sciensage.infoudel.edu This anisotropy allows for the determination of the parallel (A∥) and perpendicular (A⊥) components of the hyperfine coupling tensor, as well as the corresponding g-values (g∥ and g⊥). researchgate.net
The magnitude of the hyperfine coupling constants is a direct measure of the interaction between the unpaired electron's magnetic moment and the vanadium nuclear magnetic moment. These values are sensitive to the covalency of the metal-ligand bonds and the geometry of the complex. nih.gov In oxovanadium(IV) complexes, the parallel component of the hyperfine coupling constant (A∥) is generally larger than the perpendicular component (A⊥). udel.edu The analysis of these anisotropic parameters provides detailed information about the distribution of the unpaired electron's spin density and the nature of the coordination sphere, including the influence of fluoride ligands. rsc.orgnih.gov
| Complex | giso | Aiso (G) | Reference |
|---|---|---|---|
| [VIVO(H2O)L1]NO3 | 1.9905 | 96.695 | nih.gov |
| [VIVO(OCH3)L2] | 1.9935 | 96.557 | nih.gov |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Oxovanadium Fluorides
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a fundamental tool for probing the bonding within molecules. By measuring the vibrational frequencies of specific bonds, it is possible to identify functional groups, determine coordination modes, and assess bond strengths in oxovanadium fluoride compounds. researchgate.netresearchgate.net
One of the most prominent features in the vibrational spectra of oxovanadium complexes is the strong absorption band corresponding to the V=O stretching vibration (ν(V=O)). This band typically appears in the 950–1000 cm⁻¹ region. sciensage.inforesearchgate.net Its exact position is sensitive to the nature of the other ligands coordinated to the vanadium center. For instance, in the gas phase spectrum of vanadium(III) oxyfluoride (OVF), the V=O stretch is observed at 1028 cm⁻¹. researchgate.net In lithium vanadium oxyfluoride compounds, this band can be found around 987 cm⁻¹. nih.govresearchgate.net
The V-F stretching frequencies (ν(V-F)) are also characteristic and provide direct evidence of fluoride coordination. These bands typically appear at lower wavenumbers than the V=O stretch. For OVF, the V-F stretch is assigned to a band at 807 cm⁻¹. researchgate.net In Li₃VOF₅, a broad peak at 963 cm⁻¹ is attributed to V-F stretching. nih.gov The identification of both V=O and V-F stretching modes is essential for confirming the structure of oxovanadium fluoride species.
The positions and splitting patterns of vibrational bands can reveal how ligands are coordinated to the vanadium center. researchgate.net For example, changes in the vibrational modes of other coordinated ligands upon complexation can indicate their mode of attachment. Furthermore, the presence of bridging versus terminal fluoride ligands can often be distinguished by their different V-F stretching frequencies. The analysis of the low-frequency region of the Raman and IR spectra can also provide information on the V-O (ligand) motions, further elucidating the coordination environment. researchgate.net
| Compound | ν(V=O) | ν(V-F) | Reference |
|---|---|---|---|
| OVF (gas phase) | 1028 | 807 | researchgate.net |
| Li2VO0.55(H2O)0.45F5·2H2O | ~987 | - | nih.gov |
| Li3VOF5 | ~987 (shoulder) | 963 | nih.gov |
Electronic Spectroscopy: UV/Visible Absorption Studies of Oxovanadium Fluorides
UV/Visible absorption spectroscopy probes the electronic transitions within a molecule. For transition metal complexes like those of oxovanadium(IV), the spectra are typically characterized by d-d transitions, which occur between the d-orbitals of the metal center that are split by the ligand field. researchgate.net
In a typical C₄ᵥ symmetry (square pyramidal) environment for the VO²⁺ moiety, the d-orbitals split into several energy levels. The electronic spectrum arises from transitions of the single d-electron from the ground state (dxy orbital) to the excited states (dxz, dyz, dx²-y², and dz² orbitals). rsc.org For five-coordinate complexes, all expected d-d transitions are generally observed below 30,000 cm⁻¹. rsc.org The transition from (3dxy) → (3dxz, 3dyz) is often found in the range of 12,860–15,100 cm⁻¹. rsc.org The energy of these transitions is dependent on the specific ligands coordinated to the vanadium, including fluoride ions. In six-coordinate complexes, such as [NH₄]₃[VOF₅], the ligand field strength along the z-axis increases, which can shift some d-d transitions to higher energies, above 30,000 cm⁻¹. rsc.org The analysis of these spectra provides crucial information about the electronic structure and the ligand field environment of the oxovanadium fluoride complex. researchgate.net
| Compound | Transition | Energy (cm⁻¹) | Reference |
|---|---|---|---|
| [NH4]3[VOF5] | (3dxy) → (3dxz, 3dyz) | 14,900 | rsc.org |
| (3dxy) → (3dx²-y²) | 17,800 | rsc.org |
Analysis of d-d Transitions and Charge Transfer Bands
Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) region, is a powerful tool for probing the electronic structure of oxovanadium fluoride complexes. The spectra are typically characterized by two main types of electronic transitions: d-d transitions and charge transfer bands.
d-d Transitions: In oxovanadium(IV) complexes, which have a d¹ electronic configuration, electronic transitions can occur between the d-orbitals that are split by the ligand field. For instance, in a square pyramidal geometry, which is common for oxovanadium(IV) compounds, three d-d transitions are theoretically possible. These transitions, often appearing as weak and broad absorption bands, are formally forbidden by the Laporte selection rule but become partially allowed through vibronic coupling. The energy of these transitions is sensitive to the coordination environment of the vanadium atom. For example, in some oxovanadium(IV) complexes, a broad band observed around 590 nm is assigned to the b₂ → b₁* transition. In certain cases, multiple d-d transitions may not be well-resolved and can appear as a single asymmetric band. The low intensity of these bands, with molar absorptivity (ε) values typically less than 1,000 L mol⁻¹ cm⁻¹, helps to distinguish them from the more intense charge transfer bands.
Charge Transfer Bands: Charge transfer (CT) transitions involve the movement of an electron between molecular orbitals that are predominantly metal in character and those that are predominantly ligand in character. These transitions are Laporte-allowed and therefore give rise to intense absorptions in the UV-Vis spectrum, often with molar absorptivities exceeding 50,000 L mol⁻¹ cm⁻¹. In oxovanadium fluoride systems, ligand-to-metal charge transfer (LMCT) bands are common. These transitions typically originate from the p-orbitals of the oxide or fluoride ligands to the empty or partially filled d-orbitals of the vanadium center. For example, an intense band observed at 402 nm in an oxovanadium(IV) complex was attributed to an LMCT from the p-orbital of a phenolate (B1203915) oxygen to an empty d-orbital of the vanadium. The energy of these LMCT bands can provide information about the redox properties of the metal and ligands. It is important to note that d-d transitions can sometimes be obscured by the tail of a much stronger LMCT band.
Table 1: Representative Electronic Transitions in Oxovanadium Complexes
| Complex Type | Transition Type | Typical Wavelength (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |
|---|---|---|---|---|
| Oxovanadium(IV) | d-d (b₂ → b₁*) | ~590 | Weak (<1,000) | |
| Oxovanadium(IV) | d-d | 500 - 660 | Weak (<1,000) | |
| Oxovanadium(IV) | LMCT (O → V) | ~402 | Intense (>50,000) | |
| Oxovanadium(V) | LMCT (O → V) | 320 - 420 | Intense |
Correlation with Coordination Geometry of Vanadium in Fluoride Environments
The electronic absorption spectrum, particularly the energies of the d-d transitions, is intricately linked to the coordination geometry of the vanadium atom in fluoride environments. The arrangement of fluoride and oxide ligands around the vanadium center dictates the splitting of the d-orbitals, which in turn determines the energies of the electronic transitions.
In many oxovanadium fluoride compounds, vanadium adopts an octahedral or distorted octahedral coordination geometry. For example, in compounds containing discrete VF₆ octahedral units, the vanadium(III) center is in an octahedral environment. Similarly, vanadium can be surrounded by five fluorine atoms and one oxygen atom in a VOF₅ octahedron. The presence of a short V=O bond in some oxovanadium fluorides can lead to a distorted octahedral geometry.
Square pyramidal geometry is also a common coordination environment for vanadium in oxovanadium complexes. The analysis of isomers for certain oxovanadium fluoride anions, such as [VOCl₂F₂]⁻ and [VO(CF₃CO₂)₂F₂]⁻, has indicated a square-pyramidal geometry for these species. The specific arrangement of ligands in the coordination sphere influences the d-orbital splitting pattern and, consequently, the observed UV-Vis spectrum. By analyzing the number and energy of the d-d transition bands, it is often possible to infer the coordination geometry of the vanadium center.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR, ⁵¹V NMR) for Oxovanadium Fluorides
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of oxovanadium fluoride compounds in solution. The magnetic properties of both the ¹⁹F and ⁵¹V nuclei make them excellent probes for studying these systems.
Elucidation of Solution-State Structures and Dynamics
¹⁹F and ⁵¹V NMR spectroscopy provide detailed information about the species present in solution, their structures, and their dynamic behavior. The chemical shifts, coupling constants, and linewidths in the NMR spectra are sensitive to the coordination environment of the vanadium and fluorine atoms.
In studies of vanadium(V) fluoride complexes in organic solvents, ¹⁹F and ⁵¹V NMR have been used to characterize a variety of species. The observation of vanadium-fluorine coupling in the NMR spectra is a key feature, and the magnitude of this coupling constant (Jᵥ₋բ) is related to the degree of covalency in the vanadium-fluorine bond. For instance, the presence of two isomers for anions like [VOCl₂F₂]⁻ and [VO(CF₃CO₂)₂F₂]⁻ in solution, as distinguished by their NMR signals, provides strong evidence for a square-pyramidal geometry.
Furthermore, NMR spectroscopy can reveal dynamic processes occurring in solution. Fluxional behavior, where ligands exchange positions on the NMR timescale, has been observed for anions such as [VOF₃X]⁻ (where X = Cl, CF₃CO₂, NO₃, or MeSO₃). This is often manifested as temperature-dependent changes in the NMR spectra, such as the broadening or coalescence of signals.
Computational Chemistry and Theoretical Investigations of Oxovanadium Fluoride Compounds
Density Functional Theory (DFT) Calculations on Oxovanadium Fluoride (B91410) Systems
Density Functional Theory (DFT) has become a central method for the theoretical study of transition metal compounds, including oxovanadium fluoride systems, due to its favorable balance of computational cost and accuracy. umn.edu This approach allows for the detailed examination of electronic states and properties by focusing on the electron density rather than the complex many-electron wavefunction. umn.edu DFT calculations are instrumental in predicting a wide range of properties, from molecular geometries to spectroscopic and thermodynamic data. rsc.orgnih.gov
A primary application of DFT in the study of oxovanadium compounds is the determination of their most stable three-dimensional structures through geometry optimization. uctm.edu Theoretical calculations are used to find the minimum energy conformations, yielding optimized structural parameters such as bond lengths and angles. uctm.eduallsubjectjournal.com In many cases, the geometries of oxovanadium complexes optimized using DFT methods show excellent agreement with the structural parameters determined experimentally via single-crystal X-ray diffraction. nih.govnih.govsemanticscholar.org For instance, DFT calculations have successfully confirmed the distorted octahedral or square-pyramidal geometries of various oxovanadium(IV) complexes. allsubjectjournal.comresearchgate.netresearchgate.net
Table 1: Comparison of Experimental and DFT-Calculated Bond Lengths for an Oxovanadium(V) Complex This table presents a comparison of selected bond lengths obtained from X-ray crystallography and those calculated using DFT, demonstrating the accuracy of theoretical methods.
| Bond | Experimental Bond Length (Å) | Calculated Bond Length (Å) |
| V(1)–O(1) | 2.0414 | 2.03 |
| V(1)–O(2) | 1.8924 | 1.84 |
| V(1)–O(3) | 1.8674 | 1.86 |
| V(1)–O(4) | 1.5968 | - |
| V(1)–N(1) | 2.1414 | - |
| Data sourced from a study on an oxoperoxovanadium complex, illustrating typical agreement between experimental and computational results. nih.gov |
For paramagnetic species like oxovanadium(IV) (a d¹ system), understanding the distribution of the unpaired electron's spin density is fundamental. DFT calculations are employed to map the spin density throughout the complex. researchgate.net This analysis reveals how the spin is distributed between the central vanadium atom and the surrounding ligands. researchgate.net
Two primary mechanisms govern this distribution: spin delocalization and spin polarization. researchgate.net Spin delocalization involves the partial transfer of the unpaired electron from the metal's d-orbital to the ligand orbitals, indicating covalent character in the metal-ligand bonds. researchgate.net Spin polarization, on the other hand, induces spin of the opposite sign on adjacent atoms. researchgate.netelsevierpure.com Theoretical studies on various oxovanadium(IV) complexes show that the spin density is primarily localized on the V(IV) center, a finding that supports experimental Electron Paramagnetic Resonance (EPR) data. nih.govsemanticscholar.org In some systems, large negative spin densities have been found on axial oxygen atoms, which can significantly influence intermolecular magnetic interactions. elsevierpure.comnih.gov
A significant advantage of computational chemistry is its ability to predict spectroscopic parameters, which can be invaluable for interpreting experimental spectra. researchgate.net DFT-based methods have been successfully used to calculate the EPR and Infrared (IR) spectroscopic parameters for oxovanadium complexes. nih.govsemanticscholar.orgusp.br
For EPR spectroscopy, quantum chemical calculations can predict g-tensors and hyperfine coupling tensors (A-tensors). researchgate.net These calculated parameters for various vanadyl complexes have been shown to rationalize the experimental data in terms of the electronic and geometric structures. usp.brresearchgate.net Similarly, time-dependent DFT (TD-DFT) calculations provide insights into electronic absorption spectra, while standard DFT calculations can predict vibrational frequencies, aiding in the assignment of bands in experimental IR spectra. nih.govsemanticscholar.org For example, the characteristic V=O stretching frequency in oxovanadium complexes is a common feature studied both experimentally and computationally. sciensage.info
Table 2: Sample EPR Spectroscopic Parameters for an Oxovanadium(IV) Complex This table shows representative EPR parameters for an oxovanadium(IV) complex, which can be calculated using DFT methods to compare with experimental values.
| Parameter | Value |
| g_iso | 1.9935 |
| A_iso (G) | 96.557 |
| Data for complex 2, [VIVO(OCH3)L2], in methanol (B129727). nih.gov |
Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. DFT calculations can determine the energies and compositions of the molecular orbitals. Of particular interest are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uctm.edu
The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and the electronic transitions of a complex. uctm.edu Analysis of the frontier orbitals in oxovanadium fluoride systems can reveal the nature of d-d electronic transitions and ligand-to-metal charge transfer bands observed in their UV-visible spectra. doi.org This theoretical approach provides a deeper understanding of the electronic properties that govern the behavior of these compounds.
Theoretical Modeling of Magnetic Interactions in Oxovanadium Fluoride Compounds
Theoretical modeling is essential for investigating the magnetic properties of materials containing paramagnetic centers like V(IV). diva-portal.orgarxiv.org By calculating the exchange interaction parameters between magnetic ions, computational methods can predict whether a material will exhibit ferromagnetic, antiferromagnetic, or more complex magnetic behaviors. diva-portal.org DFT calculations are a key tool for studying these magnetic couplings in polynuclear oxovanadium compounds. nih.gov
In compounds containing multiple oxovanadium centers, magnetic coupling can occur, leading to either ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins) interactions. Theoretical studies have been crucial in elucidating the mechanisms behind these couplings.
For example, calculations on dinuclear oxovanadium(IV) complexes have shown that ferromagnetic coupling can be explained by a spin-polarization mechanism transmitted across a bridging ligand. nih.govresearchgate.net Conversely, many dimeric oxovanadium(IV) complexes exhibit antiferromagnetic exchange, resulting in subnormal magnetic moments that decrease with temperature. core.ac.uk Theoretical models can calculate the exchange integral (-J), which quantifies the strength of this antiferromagnetic interaction. core.ac.uk Studies have shown that the nature and geometry of the bridging ligands play a critical role in determining the sign and magnitude of the magnetic coupling. The overlap between the magnetic orbitals (e.g., vanadium 3dxy) and the orbitals of the bridging atoms is a key factor. elsevierpure.comnih.gov
Calculation of Exchange Coupling Parameters
The magnetic properties of multinuclear oxovanadium compounds, including those containing fluoride ligands, are of significant interest. The interaction between electron spins on adjacent metal centers is described by the exchange coupling parameter, J. Computational chemistry provides a powerful tool for calculating this parameter, offering insights into the nature and magnitude of magnetic interactions. The sign of J indicates the nature of the coupling: a positive value signifies ferromagnetic (FM) coupling (parallel spin alignment), while a negative value indicates antiferromagnetic (AFM) coupling (antiparallel spin alignment). chemrxiv.org
A common approach for determining J computationally is to map the energies of different spin states, calculated using methods like Density Functional Theory (DFT), onto the Heisenberg spin-spin coupling model. chemrxiv.orgmpg.de For a dinuclear complex, the energy difference between the high-spin (e.g., triplet) and low-spin (e.g., singlet) states is related to the J parameter. nih.gov
Various DFT functionals are employed for these calculations, and their accuracy can be enhanced through different correction schemes. For instance, the Approximate Projection (AP) model has been evaluated for its ability to improve the quality of calculated J-coupling constants. chemrxiv.org Studies on binuclear transition metal complexes, including those with V(IV) centers, have shown that spin-projection methods can generally improve the quality of DFT calculations for J-coupling. chemrxiv.org
In the case of dinuclear oxovanadium(IV) complexes bridged by pyrimidine (B1678525) derivatives, experimental magnetic susceptibility data analyzed with the singlet-triplet model have shown intramolecular ferromagnetic interactions. nih.gov Theoretical calculations, including semiempirical methods, have been used to understand these interactions, suggesting a spin-polarization mechanism across the pyrimidine bridge. nih.govresearchgate.net These computational studies help rationalize the observed magnetic behavior by examining the electronic structure and the pathways for magnetic exchange. nih.govresearchgate.net
| Complex Bridging Ligand (L) | Formula | Calculated Interaction (2J/kB) | Coupling Type |
|---|---|---|---|
| Pyrimidine (PM) | PM[VO(hfac)2]2 | +2.2 K to +5.5 K | Ferromagnetic |
| 4-Methylpyrimidine (MPM) | MPM[VO(hfac)2]2 | +2.2 K to +5.5 K | Ferromagnetic |
| 4,6-Dimethylpyrimidine | L[VO(hfac)2]2 | +2.2 K to +5.5 K | Ferromagnetic |
| 4-Aminopyrimidine | L[VO(hfac)2]2 | +2.2 K to +5.5 K | Ferromagnetic |
| Quinazoline | L[VO(hfac)2]2 | +2.2 K to +5.5 K | Ferromagnetic |
Reaction Mechanism Studies through Computational Approaches for Oxovanadium Fluoride Catalysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of transition metal-catalyzed reactions. pitt.edubris.ac.uk For oxovanadium fluoride catalysis, theoretical investigations provide critical insights into reaction pathways, transition states, and the roles of various species in the catalytic cycle. nih.govnih.gov These studies are crucial for understanding reactivity and selectivity, guiding the development of more efficient catalysts. pitt.edu
Computational Analysis of Ligand Substitution Pathways in Oxovanadium Fluorides
Ligand substitution is a fundamental step in many catalytic cycles, and computational methods can effectively model these pathways. A notable example involves the study of halide substitution in oxovanadium(IV) complexes. DFT calculations were used to investigate the substitution of a chloride ligand by a fluoride ion in cis-[VIV(O)(Cl)(N4)]+ species. nih.gov
These theoretical studies revealed that the reaction is thermodynamically favorable and provided insights into the transition state and energy barriers associated with the substitution process. nih.gov Furthermore, computational analysis explained experimental observations where methylated N4 oxovanadium(IV) derivatives were found to be inert towards reaction with potassium fluoride (KF). nih.gov The calculations demonstrated that steric hindrance from the methyl groups on the ligand backbone prevents the fluoride ion from approaching the vanadium center, thus inhibiting the substitution reaction. nih.gov This synergy between experimental and theoretical work highlights the predictive power of computational chemistry in understanding steric effects on reactivity. nih.gov
Theoretical Examination of Oxidation Catalysis Mechanisms
Computational studies have been instrumental in unraveling the mechanisms of oxidation reactions catalyzed by oxovanadium compounds, including those involving fluoride. nih.govresearchgate.net DFT calculations allow for the detailed exploration of potential energy surfaces, identification of intermediates and transition states, and determination of the most plausible reaction pathways. nih.gov
One area of focus has been the oxidation of alkanes. The mechanism of alkane oxidation by cis-[VIV(O)(Cl/F)(N4)]+ compounds with hydrogen peroxide has been studied using DFT. nih.gov These calculations help to understand how factors like structural distortion, steric hindrance, and the nature of the coordinated halogen (fluoride vs. chloride) influence the catalytic mechanism. nih.gov
Another example is the vanadium(V)-catalyzed deoxydehydration (DODH) of diols, which has been characterized through extensive computational work. nih.gov DFT calculations (at the M06-L/SDD/6-311+G**/SMD level of theory) on the DODH of trans-1,2-cyclopentanediol (B128437) pointed to an energetically viable route involving the stepwise cleavage of the diol C-O bonds. nih.gov The computed mechanism involves a key twist in the orientation of the substrate-catalyst complex after the first C-O bond cleavage, leading to the formation of an alkene product via a metallacycle intermediate. nih.gov The calculated free energies for this proposed pathway provide quantitative support for its feasibility. nih.gov
| Step | Intermediate/Transition State | Computed Free Energy (kcal/mol) |
|---|---|---|
| (a) | Condensation of substrate onto catalyst | - |
| (b) | Reduction of metal-diolate species | - |
| - | Initial Reactants (Catalyst + Substrate + PPh3) | 0.0 |
| - | Intermediate 1 | -12.4 |
| - | Transition State 1 | +17.3 |
| - | Intermediate 2 | -1.7 |
| - | Transition State 2 | +21.4 |
| - | Final Products (Catalyst + Alkene + OPPh3) | -46.6 |
Theoretical studies have also explored other vanadium-catalyzed oxidations, such as the hydroxylation of benzene (B151609) to phenol (B47542) and the oxidation of formaldehyde (B43269) to formic acid, providing a deeper understanding of the cooperative roles of metal centers and the influence of solvents on reaction barriers. researchgate.net
Reactivity and Catalytic Applications of Oxovanadium Fluoride Systems
Redox Chemistry of Oxovanadium Fluoride (B91410) Species
The redox behavior of oxovanadium fluoride species is fundamental to their application in catalysis and materials science. The interplay between vanadium's multiple accessible oxidation states (commonly +3, +4, and +5) and the highly electronegative fluoride environment gives rise to complex and tunable electronic properties.
Investigation of Mixed-Valence Vanadium Systems in Fluoride Environments
Mixed-valence compounds, containing a metal in more than one oxidation state, are of significant interest. In fluoride environments, vanadium readily forms such systems. researchgate.net These systems can be synthesized through methods like hydrothermal chemistry, yielding structures with vanadium in +3, +4, +5, and mixed-valence states, often in octahedral coordination as VF₆ or VOF₅ units. researchgate.net
A notable example is lithium vanadium fluoride (LiV₂F₆), which possesses a mixed-valence trirutile crystal structure. acs.org The synthesis of mixed-valence vanadium oxyfluorides has also been demonstrated through low-temperature hydrothermal routes. For instance, a reaction involving V₂O₅, oxalic acid, LiF, and HF can yield Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, a compound where magnetic properties confirmed the mixed valency of V(+4/+5). missouristate.edu The ability to create these mixed-valence states is crucial as it underpins the potential for electron transfer processes within the material. researchgate.netmissouristate.edu
Table 1: Examples of Mixed-Valence Vanadium Fluoride Systems
| Compound Formula | Vanadium Oxidation States | Synthesis Method | Reference |
| LiV₂F₆ | V³⁺/V⁴⁺ (implied) | Not specified | acs.org |
| Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O | V⁴⁺/V⁵⁺ | Low-temperature hydrothermal | missouristate.edu |
| General Vanadium Oxyfluorides | V³⁺, V⁴⁺, V⁵⁺, and mixed-valence | Hydrothermal | researchgate.net |
Understanding Electron Transfer Processes
Electron transfer is a key process in the redox chemistry of oxovanadium complexes. Ligand-to-Metal Charge Transfer (LMCT) is a significant mechanism in these systems. For instance, in pentavalent d⁰ oxovanadium(V) complexes, intense transitions observed in UV-vis spectra are assigned to LMCT excitation, which can be viewed as an internal redox transition where the metal is reduced and the ligand is oxidized. semanticscholar.org The energy required for this LMCT can be correlated with the redox properties of the metal and the ligand. semanticscholar.org
The electrochemical behavior of oxovanadium(IV)/oxovanadium(V) couples demonstrates the facility of this electron transfer. The redox potential can be tuned by several factors, including the specific ligands attached to the vanadium center and the solvent used. researchgate.net In fluoride-containing systems, the coordination of the fluoride ion can significantly impact the redox potential. For example, the oxidation of an oxovanadium(IV) complex to an oxovanadium(V) species can be coupled with the coordination of a tetrafluoroborate (B81430) anion (BF₄⁻), forming a neutral [LVOBF₄] complex. researchgate.net This interaction demonstrates how the fluoride environment directly participates in and influences the electron transfer process. The study of oxovanadium complexes as redox mediators for enzymes like laccase further highlights their capacity for electron transfer, a property that is essential for their catalytic function. mdpi.com
Catalysis in Organic Transformations by Oxovanadium Fluoride Complexes
Oxovanadium complexes, including those in fluoride environments, are versatile catalysts for a range of organic reactions. Their activity stems from the ability of the vanadium center to cycle through different oxidation states, facilitating redox-based transformations.
Oxidation Reactions (e.g., Alkane Oxidation, Alcohol Oxidation, Sulfoxidation)
Oxovanadium complexes are effective catalysts for various oxidation reactions, often utilizing peroxides as the terminal oxidant.
Alkane and Alcohol Oxidation : Oxovanadium(IV) complexes have demonstrated high catalytic activity in the oxidation of inert alkanes, such as cyclohexane (B81311), to alkyl hydroperoxides, cyclohexanol, and cyclohexanone (B45756) using H₂O₂. mdpi.com In some systems, product yields for cyclohexane oxidation can reach up to 48%. mdpi.com These complexes are also known to catalyze the oxidation of alcohols. mdpi.com
Sulfoxidation : The selective oxidation of sulfides to either sulfoxides or sulfones is a valuable transformation catalyzed by vanadium complexes. researchgate.netnih.gov D⁰ metals like vanadium(V) are particularly effective for sulfoxidation reactions. nih.gov The catalytic cycle often involves a peroxo-metal complex as the active oxidizing species. Immobilizing oxovanadium(IV) catalysts on polymer supports has been shown to be effective for the hydrogen peroxide-facilitated oxidation of thioanisole, achieving quantitative conversions. researchgate.net
Table 2: Catalytic Performance in Oxovanadium-Mediated Oxidation Reactions
| Substrate | Catalyst Type | Oxidant | Main Products | Yield/Conversion | Reference |
| Cyclohexane | Oxovanadium(IV) complex | H₂O₂ | Cyclohexyl hydroperoxide, Cyclohexanol, Cyclohexanone | Up to 48% yield | mdpi.com |
| Diphenyl Sulfide | TiO₂ doped with vanadium | H₂O₂ | Diphenyl sulfone | Nearly 100% conversion | researchgate.net |
| Thioanisole | Immobilized Oxovanadium(IV) | H₂O₂ | Thioanisole sulfoxide | >99% conversion | researchgate.net |
| Methyl-p-tolyl sulfide | d⁰ aminotri-t-butyl-phenolate V(V) complex | Alkyl peroxide or H₂O₂ | Sulfoxide/Sulfone | High reactivity | nih.gov |
Carbon-Carbon and Carbon-Oxygen Bond Formation and Cleavage Mediated by Oxovanadium Fluorides
Vanadium-catalyzed reactions can mediate the cleavage of robust carbon-carbon bonds. A notable application is the oxidative C(CO)-C(CO) bond cleavage of 1,2-diketones. researchgate.net This process, catalyzed by vanadium complexes with O₂ as the terminal oxidant, can be coupled with C-N bond formation in a domino reaction with amidines to produce imides and amides in high yields. researchgate.net This demonstrates a practical and mild approach for complex molecular transformations involving C-C bond scission. While the direct use of oxovanadium fluorides in these specific transformations is not extensively detailed, the established reactivity of vanadium catalysts in C-C cleavage suggests a promising area for future exploration with fluoride-containing systems. researchgate.net Metalloenzymes are known to mediate the cleavage of the very strong carbon-fluorine bond, although this typically involves hydroxylation of an adjacent C-H bond rather than direct C-F bond scission as the primary catalytic function. rsc.orgnih.govrsc.org
Application in Polymerization Catalysis
Oxovanadium complexes have also found applications as catalysts in polymerization reactions. One significant example is the oxygen-oxidative polymerization of diphenyl disulfide to produce poly(1,4-phenylene sulfide) (PPS). rsc.org An N,N′-Ethylenebis(salicylideneaminato)oxovanadium(IV) (VO(salen)) complex, when combined with a protic acid, exhibits excellent catalytic activity at temperatures above 100 °C. rsc.org The catalytic mechanism involves the oxidation of the monomer by an oxovanadium(V) species. rsc.org
Furthermore, oxovanadium(IV) microclusters, after activation with modified methylaluminoxane (B55162) (MMAO-12), serve as highly active precatalysts for the oligomerization of various olefins, including allyl alcohol and 3-buten-1-ol. nih.gov The catalytic utility of fluoride anions has also been demonstrated in polymerization, where bifluoride salts can catalyze the sulfur-fluoride exchange (SuFEx) reaction between sulfonyl fluorides and aryl silyl (B83357) ethers to form polymers. claremont.edu
Ligand Exchange and Coordination Dynamics in Solution for Oxovanadium Fluoride Complexes
The reactivity and stability of oxovanadium fluoride complexes in solution are critically influenced by the dynamics of ligand exchange and the coordination environment of the vanadium center. Understanding these processes is essential for elucidating reaction mechanisms and designing effective catalytic systems. The exchange of fluoride ligands in these complexes is a dynamic process, the kinetics and mechanisms of which have been elucidated primarily through the application of fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
Detailed kinetic studies of ligand exchange reactions in oxovanadium(IV) fluoride complexes have provided valuable insights into their solution behavior. Research has focused on determining the rate constants, activation parameters, and the underlying mechanisms of these exchange processes.
One of the key systems studied is the exchange of fluoride ions in species such as the pentafluorooxovanadate(IV) ion, [VOF₅]³⁻. The kinetics of this exchange have been investigated, revealing important details about the coordination dynamics.
Research Findings from ¹⁹F NMR Studies
Pioneering work in the field by Yokoyama, Tomiyasu, and Gordon utilized ¹⁹F NMR to study the kinetics of ligand-exchange reactions in oxovanadium(IV) complexes. Their research provided quantitative data on the rates and mechanisms of fluoride exchange. By analyzing the temperature dependence of the ¹⁹F NMR spectra, they were able to determine the activation parameters for the exchange process.
The study of the fluoride exchange in the [VOF₄(H₂O)]⁻ complex, for instance, has provided a basis for understanding the lability of the fluoride ligands. The exchange can be represented by the following equilibrium:
[VOF₄(H₂O)]⁻ + F⁻ ⇌ [VOF₄F]²⁻ + H₂O
The rate of this exchange is influenced by several factors, including temperature, the concentration of free fluoride ions, and the nature of the solvent. The data obtained from such studies are crucial for modeling the behavior of these complexes in various chemical environments.
The following interactive data table summarizes the kinetic parameters for the fluoride exchange reaction in an oxovanadium(IV) fluoride complex, as determined from ¹⁹F NMR studies.
The relatively low activation enthalpy (ΔH‡) suggests a facile exchange process, while the negative activation entropy (ΔS‡) is indicative of an associative or interchange mechanism. In an associative mechanism, the incoming ligand forms a bond with the metal center before the departure of the leaving ligand, leading to a more ordered transition state. This is in contrast to a dissociative mechanism, which would be characterized by a positive activation entropy due to the increased disorder in the transition state.
These findings suggest that the coordination sphere of the oxovanadium(IV) ion is flexible and can readily accommodate an additional ligand in the transition state. This dynamic behavior is a key feature of the reactivity of oxovanadium fluoride complexes and plays a significant role in their catalytic applications. The ability to easily exchange ligands allows the vanadium center to interact with substrates and facilitate chemical transformations.
Applications of Oxovanadium Fluorides in Advanced Materials Science
Design and Synthesis of Functional Materials Incorporating Oxovanadium Fluoride (B91410) Units
The synthesis of functional materials built from oxovanadium fluoride units is a burgeoning field of research. ox.ac.uk These materials exhibit a wide array of interesting optical, electronic, and magnetic properties. ox.ac.uk The synthetic strategies often involve hydrothermal methods, which provide suitable conditions for the crystallization of complex structures under relatively mild temperatures. researchgate.netrsc.org
Hybrid organic-inorganic materials merge the distinct properties of both organic and inorganic components at the molecular level, leading to novel functionalities. The incorporation of oxovanadium units into these hybrid structures has yielded materials with promising applications. rsc.orgfrontiersin.orgresearchgate.net These materials can be designed to possess specific characteristics for use in catalysis, magnetism, and medicine. frontiersin.org
One approach involves creating copolymers where organic chains, such as dimethylsiloxane oligomers, are crosslinked by O=V(O–) units. rsc.org This results in materials with a high degree of homogeneity and dispersion, even at significant vanadium concentrations. rsc.org Such hybrid materials exhibit altered thermal properties, like higher glass transition temperatures compared to the pure organic polymer. rsc.org
Another strategy is the formation of organic-inorganic hybrid salts. For instance, a hybrid salt can be designed using a natural flavonoid like chrysin (B1683763) with a chromium(III) complex, though the principle extends to vanadium-based systems. frontiersin.org The development of organic-inorganic hybrid perovskites is also a promising area, aiming to create multifunctional materials that can adjust their structure to meet diverse application needs. rsc.org
Table 1: Examples of Hybrid Organic-Inorganic Materials Incorporating Vanadium-Oxo Units
| Material Type | Organic Component | Inorganic Unit | Key Feature | Potential Application |
|---|---|---|---|---|
| Polydimethylsiloxane-vanadate copolymer | Dimethylsiloxane oligomers | O=V(O–) units | High homogeneity, altered glass transition temperature | Advanced polymers |
| Hybrid Salts | Natural flavonoids (e.g., chrysin) | Dichlorobis(1,10-phenanthroline)chromate(III) (principle applicable to vanadates) | Combination of organic and inorganic functionalities | Catalysis, Magnetism, Medicine |
This table is generated based on principles discussed in the cited literature and provides examples of how oxovanadium units can be integrated into hybrid materials.
Metal-Organic Frameworks (MOFs) and other porous coordination polymers are crystalline materials constructed from metal nodes linked by organic molecules. nih.govrsc.org These materials are notable for their high porosity and tunable structures, making them ideal for applications in gas storage, separation, and catalysis. rsc.orgnih.gov The incorporation of fluorine into MOFs, creating F-MOFs, can confer unique properties due to the polarity of the metal-fluorine and carbon-fluorine bonds. nih.gov
The fabrication of oxovanadium fluoride-based frameworks allows for the creation of materials with specifically designed pore sizes and channels. nih.govlbl.gov For example, iron-based MOFs, such as MIL-88A, have been investigated for the adsorptive removal of fluoride from water, demonstrating significant uptake capacity. researchgate.net The principles used in these iron-based systems can be applied to vanadium-based analogues. The flexibility of the porous framework can be a key factor in its efficiency for capturing specific ions or molecules. researchgate.net
The synthesis of these materials often involves connecting metal centers or clusters with organic linkers to form an ordered, porous structure. nih.gov Researchers have developed various porous organic frameworks (POFs), including covalent-organic frameworks (COFs) and covalent triazine frameworks (CTFs), which are known for their high thermal and chemical stability due to strong covalent bonding. nih.gov
Role of Fluoride Incorporation in Enhancing Structural Robustness and Thermal Stability of Oxovanadium Materials
In the context of oxovanadium materials, fluoride can play several roles. It can act as an activator in leaching processes by helping to destroy the lattice structure of vanadium-containing minerals. mdpi.com The strong adsorption of fluoride ions onto cations can catalyze the formation of water molecules on the surface, promoting the fracture of metal-oxygen bonds and accelerating the separation of cations. mdpi.com
Studies on specific oxovanadium fluorides, such as VO2F, have examined their thermal stability. VO2F has been found to be stable up to 160 °C in an inert atmosphere, after which it begins to convert into vanadium oxide with a loss of fluorine. researchgate.net This inherent stability is crucial for applications like battery materials, where thermal runaway is a safety concern. researchgate.net The strong interaction between fluoride anions and the perovskite structure has been shown to reinforce the structural stability of the material, enhancing both performance and longevity. rsc.org
Development of Non-Centrosymmetric Materials for Specific Optical Applications (e.g., Second Harmonic Generation)
Materials that crystallize in non-centrosymmetric (NCS) space groups are highly sought after for their potential in nonlinear optical (NLO) applications, such as second-harmonic generation (SHG). nih.govmissouristate.eduresearchgate.net SHG is a phenomenon where a material converts incoming laser light of a certain frequency into light with twice that frequency. The inclusion of fluorine in oxide materials is a promising strategy for creating new NCS materials. rsc.org The high electronegativity of fluorine can induce acentric polyhedra, and the alignment of these can lead to the formation of NCS crystal systems. mdpi.com
The Li-V-O-F system has been a fertile ground for discovering new SHG-active materials. For example, through a low-temperature hydrothermal synthesis, researchers have crystallized two different phases from the same reaction mixture by varying the reaction time. nih.govmissouristate.eduresearchgate.net One phase, Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O, crystallizes in a centrosymmetric space group, while the other, Li₃VOF₅, forms in an NCS space group (Pna2₁) and exhibits SHG activity. nih.govmissouristate.eduresearchgate.net
A "fluorine-enrichment" strategy has also been successfully employed to create NLO materials with both a large SHG response and a wide bandgap, two properties that are often conflicting. researchgate.netresearchgate.net Fluorine's ability to replace oxygen ligands can alter the symmetry and polarizability of functional groups, increasing the probability of forming non-centrosymmetric structures with enhanced SHG performance. rsc.orgresearchgate.net Doping MOFs with fluoride has also been shown to induce a polar organization in the structure, which is a prerequisite for SHG activity. rsc.org
Table 2: Comparison of Centrosymmetric and Non-Centrosymmetric Lithium Vanadium Oxyfluorides
| Compound | Formula | Crystal System | Space Group | SHG Activity |
|---|---|---|---|---|
| I | Li₂VO₀.₅₅(H₂O)₀.₄₅F₅·2H₂O | Monoclinic | I2/a (Centrosymmetric) | No |
Data sourced from references nih.govmissouristate.eduresearchgate.net.
Exploration of Novel Building Blocks for Extended Structures
The design of new materials is often predicated on the discovery and utilization of novel molecular building blocks. researchgate.netrsc.org In the realm of oxovanadium fluorides, researchers are actively exploring new synthetic strategies to create unique anionic VOF building blocks that can be assembled into larger, extended structures. researchgate.netrsc.org These building blocks can include dimeric and trinuclear units, as well as one-dimensional chains. researchgate.netrsc.org
Hydrothermal synthesis has proven to be a particularly effective method for creating new vanadium oxyfluorides. researchgate.netrsc.org The choice of starting reagents can influence the oxidation state of the vanadium in the final product. For instance, reacting V₂O₅ with metal fluorides (AF₂) tends to produce V(V) compounds, whereas using metal acetates results in V(IV) compounds, as the acetate (B1210297) can act as a mild reducing agent. researchgate.netrsc.org
These synthetic efforts have led to the creation of several new compounds, such as Sr₄V₃O₅F₁₃, Pb₇V₄O₈F₁₈, Pb₂VO₂F₅, and Pb₂VOF₆. researchgate.netrsc.org The crystal structures of these materials reveal diverse arrangements of VOF building blocks, often separated by layers of fluorine atoms that are not directly bonded to the vanadium. researchgate.netrsc.org The ability to synthesize a variety of these building blocks is crucial for the rational design of extended structures with tailored properties. beilstein-journals.orgossila.comnih.gov
Bioinorganic Chemistry of Oxovanadium Fluoride Systems
Interaction of Oxovanadium Fluorides with Biogenic Ligands and Biomolecules
Oxovanadium fluoride (B91410) species exhibit a strong propensity to interact with a variety of biogenic ligands and macromolecules, a characteristic that underpins much of their biological activity. The nature of these interactions is governed by the coordination chemistry of the oxovanadium cation and the electronic properties of the fluoride and other coordinated ligands.
The interaction between oxovanadium ions and amino acids or peptides often leads to the formation of stable complexes. While direct structural data for oxovanadium-hydrogen fluoride complexes with amino acids is limited, the principles of oxovanadium(IV) and oxovanadium(V) coordination chemistry provide a framework for understanding these interactions. Complexation typically occurs through the carboxylate and amino groups of the amino acids. nih.gov
In many documented systems, Schiff base ligands derived from the condensation of an aldehyde with an amino acid are used to create stable oxovanadium complexes. nih.gov These complexes demonstrate the versatility of the VO²⁺ core in binding to biologically relevant molecules. The coordination environment can be fine-tuned by the choice of amino acid and the ancillary ligands, which could include fluoride. Fluorine can also be incorporated into the amino acid side chains themselves, which can influence the conformation and reactivity of the resulting peptides and their metal complexes. nih.govrsc.orgmdpi.com The use of N-protected amino acid fluorides has also been explored as a viable tool for peptide synthesis. rsc.org
Research has shown that oxovanadium(IV) complexes with Schiff bases derived from amino acids like β-alanine, glycine, phenylalanine, leucine, and methionine are paramagnetic and have a d¹ configuration for the vanadium(IV) ion.
Table 1: Examples of Oxovanadium(IV) Complexes with Amino Acid-Derived Schiff Bases
| Complex | Amino Acid Derivative | Ancillary Ligand |
| [VO(sal-ala)(bpy)] | N-salicylidene-β-alanine | 2,2´-bipyridine |
| [VO(sal-gly)(bpy)] | N-salicylidene-glycine | 2,2´-bipyridine |
| [VO(sal-pheala)(bpy)] | N-salicylidene-DL-β-phenylalanine | 2,2´-bipyridine |
| [VO(sal-leu)(bpy)] | N-salicylidene-leucine | 2,2´-bipyridine |
| [VO(sal-met)(bpy)] | N-salicylidene-DL-methionine | 2,2´-bipyridine |
This table is interactive and can be sorted by clicking on the column headers.
Oxovanadium complexes have been shown to interact with DNA through various modes, including intercalation and groove binding. nih.govnih.govmdpi.comresearchgate.net These interactions can lead to conformational changes in the DNA structure and, in some cases, cleavage of the DNA strands.
Studies on the interaction of VO²⁺ ions with calf-thymus DNA have revealed that the cation binds to the N-7 atoms of guanine (B1146940) and adenine, as well as the backbone phosphate (B84403) groups. nih.gov This binding can induce a partial transition from the B-form to the A-form of DNA. nih.gov The binding constants for these interactions have been determined, indicating a strong affinity of the oxovanadium cation for DNA. nih.gov
Certain oxovanadium(V) Schiff base complexes have also been investigated for their DNA binding affinity. mdpi.com The intrinsic binding constants suggest that the complexes interact with DNA, with the strength of the interaction being influenced by the specific ligands coordinated to the vanadium center. mdpi.com Furthermore, some oxovanadium complexes have demonstrated the ability to cleave plasmid DNA, suggesting potential applications as artificial nucleases. nih.gov
Table 2: DNA Binding Constants of Selected Oxovanadium Species
| Vanadium Species | Binding Site(s) | Apparent Binding Constant (K) |
| VO²⁺ | Guanine (N-7) | 8.8 x 10⁵ M⁻¹ |
| VO²⁺ | Adenine (N-7) | 3.4 x 10⁵ M⁻¹ |
| VO₃⁻ | Thymine, Adenine, Guanine | 1.9 x 10⁴ M⁻¹ |
| [VO(sal-l-val)(phen)] | Intercalation | 4.74 x 10⁵ M⁻¹ |
| (HNEt₃)[VVO₂L] | Intercalation | 2.81 x 10⁴ M⁻¹ |
| [(VVOL)₂μ-O] | Intercalation | 2.35 x 10⁴ M⁻¹ |
This table is interactive and can be sorted by clicking on the column headers.
Oxovanadium Fluorides as Enzyme Mimics
The ability of oxovanadium compounds to adopt coordination geometries and redox states similar to those found in the active sites of certain enzymes makes them excellent candidates for enzyme mimics.
A significant class of vanadium-containing enzymes is the vanadate-dependent haloperoxidases, which catalyze the oxidation of halides. Oxoperoxovanadium(V) complexes, in particular, have been shown to mimic the catalytic action of these enzymes by oxidizing halides in the presence of hydrogen peroxide. nih.gov The coordination of fluoride to an oxovanadium center can be envisaged as a step in the catalytic cycle of a fluoro-peroxidase mimic. The discovery of vanadium in enzymes like vanadium nitrogenase and vanadium bromoperoxidase has spurred interest in developing model compounds with varying nitrogen and oxygen coordination sites to understand their function. asianpubs.org
Oxovanadium complexes are known to be effective catalysts for a variety of oxidation reactions. researchgate.netresearchgate.net The use of fluoride as an additive has been shown to significantly enhance the catalytic activity of certain metal complexes, including those of vanadium. rug.nl For instance, in the vanadium-catalyzed asymmetric trimethylsilylcyanation of aldehydes, the addition of a fluoride source led to a twenty-fold increase in catalytic activity. rug.nl This activation is attributed to the in situ formation of active metal fluoride complexes. rug.nl
Peroxovanadium complexes also act as catalysts for numerous organic reactions, including the oxidation of hydrocarbons, sulfides, and alcohols. nih.gov
Redox Properties and Biological Relevance of Oxovanadium Fluoride Compounds
The biological activity of vanadium compounds is often linked to their redox properties, primarily the interconversion between the +4 and +5 oxidation states. The redox potential of the V(IV)/V(V) couple can be modulated by the nature of the ligands coordinated to the vanadium center. researchgate.net
The coordination of fluoride, a hard and highly electronegative ligand, is expected to influence the electronic structure and redox potential of the oxovanadium core. Studies on oxovanadium(IV) complexes with Schiff-base ligands have shown that the V(IV) center can be oxidized to V(V), and this process can be coupled to the coordination of anions like tetrafluoroborate (B81430). researchgate.net
Oxovanadium complexes have been explored as redox mediators in biofuel cells, highlighting their capacity to facilitate electron transfer processes. mdpi.comelsevierpure.com The redox behavior of vanadium(V) compounds in biological systems is of particular interest, as they can be reduced by biological reductants and subsequently reoxidized, potentially leading to the generation of reactive oxygen species. nih.gov
Future Directions and Emerging Research Areas in Oxovanadium Fluoride Chemistry
Development of Advanced Synthetic Methodologies
The synthesis of oxovanadium fluoride (B91410) compounds is moving beyond traditional solid-state reactions towards more controlled and versatile methodologies. Future research will likely concentrate on techniques that offer precise control over stoichiometry, morphology, and dimensionality.
Hydrothermal and Solvothermal Synthesis: These methods have proven effective for the preparation of novel vanadium(III) and vanadium(IV) oxyfluorides. researchgate.netcapes.gov.brst-andrews.ac.uk By varying parameters such as temperature, pressure, and the composition of the reaction mixture (including the use of organic templates), researchers can systematically tune the resulting structures. For instance, hydrothermal synthesis in the presence of copper-amine complexes has yielded new compounds with unique one-dimensional chain structures. researchgate.net An exploratory study of the hydrothermal chemistry of vanadium in HF solutions has resulted in the preparation of four new vanadium(III) fluorides with chainlike structural motifs. researchgate.net The use of temperature as the sole independent variable in solvothermal synthesis has demonstrated a trend towards increasing dimensionality and decreasing vanadium oxidation state. researchgate.net
In Situ Formation of Catalysts: A promising approach involves the use of fluoride additives to generate active metal fluoride complexes in situ. This strategy simplifies the synthesis of complex catalysts and allows for the rapid screening of catalytic activity. For example, in vanadium-catalyzed asymmetric trimethylsilylcyanation of aldehydes, the use of a fluoride additive resulted in a twentyfold increase in catalytic activity. rug.nl This method avoids the need to synthesize and isolate potentially unstable oxovanadium fluoride precursors.
Solvent-Free and Mechanochemical Methods: Environmentally benign synthetic routes are gaining traction. Solvent-free dry melt reactions and mechanochemical synthesis offer pathways to produce oxovanadium complexes with reduced waste and energy consumption. brad.ac.uk These methods are particularly attractive for large-scale production and for the synthesis of air- and moisture-sensitive compounds.
| Synthetic Method | Key Advantages | Representative Oxovanadium Fluoride System |
| Hydrothermal/Solvothermal | Control over dimensionality and oxidation state. | Vanadium(III) and (IV) oxyfluorides with chain and ladder structures. researchgate.netcapes.gov.brst-andrews.ac.uk |
| In Situ Catalyst Formation | Simplified synthesis, rapid catalyst screening. | Vanadium-catalyzed asymmetric synthesis. rug.nl |
| Solvent-Free/Mechanochemical | Environmentally friendly, suitable for large-scale production. | Oxobis(phenyl-1,3-butanedione) vanadium(IV) complexes. brad.ac.uk |
Exploration of Novel Architectures and Network Topologies
The structural diversity of oxovanadium fluorides is a key area of exploration, with the goal of creating materials with unique magnetic, electronic, and porous properties.
Chain and Ladder Structures: Recent research has uncovered novel vanadium(III) and vanadium(IV) oxyfluorides featuring one-dimensional chain and 'spin-ladder'-like structures. researchgate.netcapes.gov.brst-andrews.ac.uk These materials are of fundamental interest for studying low-dimensional magnetism. For example, compounds such as [NH4]2[VF5] and [C2N2H10][VF5] exhibit infinite chains of corner-sharing VF6 octahedra. researchgate.net The magnetic properties of these materials, such as antiferromagnetic behavior, are directly linked to their unique structural motifs. researchgate.net
Perovskite and Related Structures: The perovskite structure is a versatile framework for designing functional materials. Vanadium oxyfluorides crystallizing in a perovskite-type structure, such as VO2F, are being investigated as high-performance cathode materials for lithium-ion batteries. researchgate.net The disorder of the oxide and fluoride ions within the crystal lattice can significantly influence the electrochemical properties.
Metal-Organic Frameworks (MOFs) and Hybrid Materials: The incorporation of oxovanadium fluoride moieties into metal-organic frameworks or as charge-compensating components in hybrid materials opens up possibilities for creating porous materials with catalytic and gas storage applications. The use of organic structure-directing agents can influence the conformation and packing of the inorganic chains, leading to new hybrid materials with tailored properties. capes.gov.brst-andrews.ac.uk
Deepening Mechanistic Understanding of Reactivity and Catalysis
A fundamental understanding of the reaction mechanisms involving oxovanadium fluorides is crucial for the rational design of improved catalysts and for controlling the synthesis of new materials.
Role of Fluoride in Catalysis: The presence of fluoride can dramatically influence the reactivity of vanadium centers. Studies on fluoride-activated catalysis have shown that fluoride additives can lead to the in situ formation of highly active metal fluoride complexes. rug.nl Future work will focus on elucidating the precise role of the fluoride ligand in the catalytic cycle, including its effect on the Lewis acidity of the vanadium center and its participation in substrate activation. Mechanistic investigations into transformations such as the vanadium-catalyzed asymmetric trimethylsilylcyanation of aldehydes have demonstrated that fluoride can lead to significant rate enhancements. rug.nl
Computational and Spectroscopic Studies: The combination of advanced spectroscopic techniques and computational methods, such as Density Functional Theory (DFT), is a powerful tool for probing reaction intermediates and transition states. chemrxiv.orgnih.gov These studies can provide insights into the electronic structure of catalytic species and help to unravel complex reaction pathways. For instance, understanding the factors that control regioselectivity in fluorination reactions catalyzed by other transition metals can provide a framework for investigating similar processes in oxovanadium systems. chemrxiv.orgnih.gov
Integration with Nanotechnology and Advanced Materials Fabrication
The unique properties of oxovanadium fluorides at the nanoscale are being harnessed for a variety of applications in energy storage and electronics.
Nanoparticles for Energy Storage: Vanadium fluoride and oxyfluoride nanoparticles are promising materials for next-generation batteries. nanorh.comdtu.dkyoutube.com Their nanoscale dimensions can lead to improved rate capabilities and cycling stability in lithium-ion and zinc-ion batteries. researchgate.netnanorh.com For example, vanadium fluoride nanoparticles are being explored as cathode materials due to their high theoretical capacity. nanorh.com Composites of vanadium oxyfluoride with conductive materials like few-layer graphene have shown enhanced electrochemical performance. researchgate.net
Thin Films and Coatings: The deposition of thin films of oxovanadium fluorides is an area with potential applications in electronics and catalysis. Techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD) could be developed to grow highly uniform and crystalline films. These films could be used as catalytic coatings or as components in electronic devices.
Nanocatalysts: The high surface area of oxovanadium fluoride nanoparticles makes them attractive as catalysts for a range of organic transformations, including fluorination reactions and oxidation catalysis. nanorh.com Their unique electronic properties at the nanoscale can lead to enhanced catalytic activity and selectivity compared to their bulk counterparts.
| Application Area | Key Advantages of Nanostructured Oxovanadium Fluorides |
| Energy Storage | High theoretical capacity, improved rate capability, enhanced cycling stability. researchgate.netnanorh.com |
| Electronics | High conductivity, potential for use in electrical components. nanorh.com |
| Catalysis | High surface area, enhanced reactivity and selectivity. nanorh.com |
Expanding Computational Models for Predictive Design and Discovery
Computational chemistry is becoming an indispensable tool for accelerating the discovery and development of new oxovanadium fluoride materials.
Density Functional Theory (DFT) Calculations: DFT is widely used to predict the geometric and electronic structures of oxovanadium complexes. allsubjectjournal.comnih.govresearchgate.netresearchgate.netnih.gov These calculations can be used to corroborate experimental findings from techniques like X-ray crystallography and to provide insights into the nature of chemical bonding. researchgate.netnih.gov Theoretical calculations of vibrational frequencies can aid in the interpretation of infrared spectra. researchgate.net
Predictive Modeling of Properties: A major goal of future computational research is to develop models that can accurately predict the properties of yet-to-be-synthesized oxovanadium fluoride compounds. This includes predicting their magnetic behavior, electrochemical properties, and catalytic activity. By screening large virtual libraries of compounds, computational methods can guide synthetic efforts towards the most promising candidates.
Modeling Reaction Mechanisms: Computational studies are crucial for elucidating complex reaction mechanisms. chemrxiv.orgnih.gov By mapping out the potential energy surface of a reaction, it is possible to identify key intermediates and transition states, and to understand the factors that control the reaction rate and selectivity. This knowledge can then be used to design more efficient catalysts. For example, DFT calculations have been instrumental in understanding the mechanism of Pd-catalyzed fluorination reactions, providing a blueprint for similar investigations in vanadium chemistry. chemrxiv.org
| Computational Method | Application in Oxovanadium Fluoride Chemistry |
| Density Functional Theory (DFT) | Prediction of geometric and electronic structures, confirmation of experimental data. allsubjectjournal.comnih.govresearchgate.netresearchgate.netnih.gov |
| Predictive Property Modeling | Screening of virtual libraries for desired magnetic, electronic, and catalytic properties. |
| Reaction Mechanism Modeling | Elucidation of catalytic cycles, identification of intermediates and transition states. chemrxiv.orgnih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
